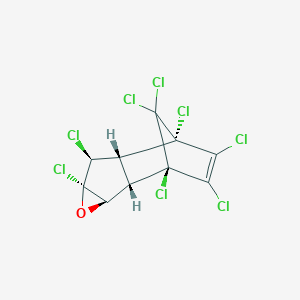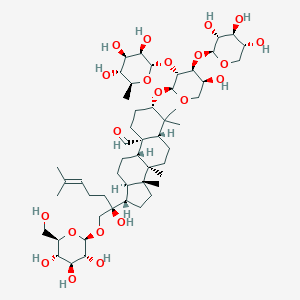
1-(2-Fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide
Vue d'ensemble
Description
The compound “1-(2-Fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide” is a complex organic molecule that contains a 1,2,3-triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . It also contains a fluorobenzyl group, which is a benzene ring with a fluorine atom and a methyl group attached .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized through click chemistry, which is a modular synthetic approach that utilizes the [3+2] cycloaddition of azides and alkynes to form 1,2,3-triazoles .Molecular Structure Analysis
The molecular structure of this compound would likely show the 1,2,3-triazole ring attached to a carboxamide group at the 4-position and a 2-fluorobenzyl group at the 1-position . The fluorine atom on the benzyl group would likely have a strong electronegative effect, influencing the compound’s chemical behavior .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as the presence of the fluorine atom and the 1,2,3-triazole ring could influence properties like polarity, solubility, stability, and reactivity .Applications De Recherche Scientifique
Material Science
Desfluororufinamide may contribute to material science by being incorporated into polymers or small molecules that require a stable, electron-withdrawing group. Its presence can influence the physical properties of materials, such as thermal stability and electronic characteristics .
Analytical Chemistry
In analytical chemistry, Desfluororufinamide can be part of the development of new analytical methods. Its unique structure allows for selective interactions with analytes or reagents, which can be leveraged in chromatography or spectroscopy techniques .
Fluorescent Probes
Desfluororufinamide’s structure can be modified to create fluorescent probes. These probes can be used in biological imaging to track the presence or concentration of specific molecules within cells or tissues, aiding in the diagnosis and study of diseases .
Environmental Chemistry
Lastly, Desfluororufinamide could be used in environmental chemistry to develop sensors or neutralizers for pollutants. The fluorine atom’s reactivity with certain contaminants may allow for the creation of compounds that can detect or break down harmful substances in the environment .
Orientations Futures
The future research directions for this compound could involve exploring its potential biological activities, optimizing its synthesis, and studying its interactions with various biological targets. Given the biological activity of many 1,2,3-triazole derivatives, this compound could have potential applications in medicinal chemistry .
Mécanisme D'action
Target of Action
Similar compounds such as 1-(2-fluorobenzyl)piperazine have been shown to interact with certain proteins
Mode of Action
The exact mode of action of Desfluororufinamide is currently unknown due to the lack of specific information available. It is likely that the compound interacts with its targets in a manner similar to other fluorobenzyl compounds, leading to changes in cellular processes .
Biochemical Pathways
A study on a similar compound, 1-(2-fluorobenzyl)piperazine, showed anticancer activity, suggesting that it may affect pathways related to cell proliferation and survival .
Pharmacokinetics
Similar compounds have been shown to have certain pharmacokinetic properties
Result of Action
A study on a similar compound, 1-(2-fluorobenzyl)piperazine, showed anticancer activity, suggesting that it may have effects on cell proliferation and survival .
Action Environment
A safety data sheet for a similar compound, 1-(2-fluorobenzyl)piperazine, suggests that it should be stored at room temperature and avoided release to the environment .
Propriétés
IUPAC Name |
1-[(2-fluorophenyl)methyl]triazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN4O/c11-8-4-2-1-3-7(8)5-15-6-9(10(12)16)13-14-15/h1-4,6H,5H2,(H2,12,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWVCWRVIISPNQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(N=N2)C(=O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide | |
CAS RN |
106308-41-2 | |
| Record name | Desfluororufinamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106308412 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DESFLUORORUFINAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/646E5NT95T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![Ethyl [(5-tert-butyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B150202.png)
